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Reversal Agents at a Glance

The table below summarizes the key characteristics of major anticoagulant reversal agents, highlighting

Ciraparantag's potential as a universal antidote.

Reversal Target Mechanism of Approval Status Key Efficacy Findings
Agent Anticoagulant(s) Action (as of 2021) in Clinical Studies

| Ciraparantag | DOACs (apixaban, rivaroxaban, edoxaban, dabigatran), heparins (UFH, LMWH,
fondaparinux) [1] [2] [3] | Small molecule that binds to anticoagulants via non-covalent charge-charge
interactions, displacing them from clotting factors [1] [3] [4]. | Investigational (Not yet approved) [2] | -

Edoxaban: 100-300 mg IV dose achieved full reversal within 10 minutes, sustained for 24 hours [1].

e Apixaban: 60 mg IV achieved sustained reversal for 5 hours in 100% of subjects [4].

¢ Rivaroxaban: 180 mg IV achieved sustained reversal for 6 hours in 100% of subjects [4]. | |
Idarucizumab (Praxbind) | Dabigatran (Direct Thrombin Inhibitor) [2] | Humanized monoclonal
antibody fragment (Fab) that binds specifically to dabigatran with high affinity [2]. | FDA Approved [2] |
- Achieved 100% median reversal of dabigatran in the Reverse-AD trial [2].

e Time to bleeding cessation: Median 2.5 hours in major bleeding cohort [2]. | | Andexanet Alfa
(AndexXa) | Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban, betrixaban), enoxaparin [2] [4] |
Recombinant, modified Factor Xa protein that acts as a decoy receptor, binding to and sequestering
FXa inhibitors [2]. | FDA Approved (for rivaroxaban, apixaban) [2] | - In the ANNEXA trials, rapidly
reduced anti-Factor Xa activity (a marker of anticoagulation) in healthy elderly volunteers [2].
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e Hemostatic efficacy was rated as good or excellent in 82% of patients with major bleeding in a
subsequent study [2]. | | 4-Factor PCC (Kcentra) | Vitamin K Antagonists (e.g., Warfarin) [2] |
Concentrate of the Vitamin K-dependent clotting factors (I, VII, IX, X) to bypass the warfarin-induced
deficiency [2]. | FDA Approved for VKA reversal [2] | - Used off-label for DOAC reversal, though not
formally approved for this purpose [2].

e Trials for warfarin reversal used plasma as a control and showed efficacy in INR normalization [2]. |

Experimental Protocols and Key Data

For researchers, the methodologies used to generate the efficacy data are critical for evaluation.

¢ Whole Blood Clotting Time (WBCT): This was the primary efficacy endpoint in Ciraparantag trials.
Standard plasma-based coagulation tests (like PT/aPTT) were unsuitable because the reagents (e.qg.,
citrate, kaolin) interfere with Ciraparantag's action [1] [4]. The WBCT is a manual test where blood is
placed in a glass tube without additives, and the time to clot formation is measured by visual
inspection [1].

¢ Definition of Reversal: In the Phase 2 trials for apixaban and rivaroxaban, a "responder" was
defined as a subject whose WBCT returned to within 10% of their baseline value within one hour of
Ciraparantag administration and sustained this reversal for at least 5-6 hours [4].

o Safety Monitoring: Studies consistently assessed for procoagulant risk by measuring biomarkers
like D-dimer and prothrombin fragments 1.2. Ciraparantag showed no evidence of inducing a
procoagulant state in these assays [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate Ciraparantag's unique mechanism and the typical workflow for

evaluating its efficacy in a clinical trial.
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Key Differentiators and Development Status

¢ Universal Reversal Potential: Ciraparantag's primary advantage is its broad activity across multiple
anticoagulant classes (direct FXa, direct lla, and heparins), positioning it as a potential single solution
for most commonly used anticoagulants [2] [3].

¢ Distinct Mechanism: Unlike agent-specific binders (idarucizumab) or decoy proteins (andexanet
alfa), Ciraparantag uses a charge-based mechanism believed to be universal, directly binding the
anticoagulant molecules themselves [1] [3].

e Development Status Note: While early and Phase 2 trials showed promising efficacy and a good
safety profile (with mainly mild, transient flushing as an adverse event) [1] [4], a more recent study
(NCT04593784) listed in the search results has been terminated [5]. This indicates that the
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development path for Ciraparantag may have encountered challenges, and its journey to potential
approval is uncertain.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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